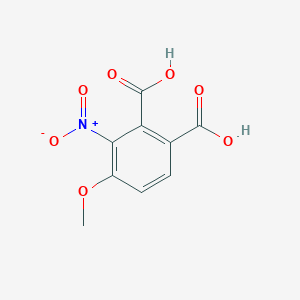

4-methoxy-3-nitrophthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methoxy-3-nitrophthalic acid: is an organic compound with the molecular formula C9H7NO6 . It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a nitro group (-NO2) at the 4th and 3rd positions, respectively. This compound is known for its applications in organic synthesis and various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: 4-methoxy-3-nitrophthalic acid can be synthesized through several methods. One common method involves the nitration of 4-methoxy-phthalic acid using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 3rd position.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process includes the careful addition of nitric acid to 4-methoxy-phthalic acid, followed by purification steps such as recrystallization to obtain the desired product with high purity.

化学反応の分析

Demethylation Reactions

4-Methoxy-3-nitrobenzoic acid undergoes demethylation catalyzed by cytochrome P450 enzymes like CYP199A4. This reaction converts the methoxy group (-OCH₃) to a hydroxyl group (-OH), yielding 3-nitro-4-hydroxybenzoic acid . The process is facilitated by hydrogen peroxide (H₂O₂) and is temperature-dependent, typically conducted at 30°C. Mutant variants of CYP199A4 (e.g., F182A/P90A) show altered catalytic efficiencies, highlighting the enzyme’s role in substrate binding and reaction specificity .

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Demethylation | CYP199A4 WT/F182A/P90A | 30°C, 10 mM H₂O₂ | 3-nitro-4-hydroxybenzoic acid |

Amide Coupling and Subsequent Derivatization

In medicinal chemistry, 4-methoxy-3-nitrobenzoic acid participates in amide coupling reactions . For example:

-

It reacts with 4-methoxy aniline via amide coupling to form intermediate 21 .

-

Subsequent nucleophilic substitution with alkyl bromides generates nitro intermediates 22–25 , which are reduced to amino derivatives 29–32 .

-

Final products 36–39 are obtained by reacting these intermediates with propanoyl chloride .

| Reaction Step | Reagent | Product |

|---|---|---|

| Amide Coupling | 4-methoxy aniline | Intermediate 21 |

| Nucleophilic Substitution | Alkyl bromides | Nitro intermediates 22–25 |

| Hydrogenation | H₂/Pd | Amino derivatives 29–32 |

| Acylation | Propanoyl chloride | Final products 36–39 |

Thermal Decomposition

4-Methoxy-3-nitrobenzoate complexes with light lanthanides exhibit thermal instability , decomposing explosively upon heating in air. Controlled thermal studies (273–523 K) reveal dehydration steps before decomposition, underscoring the need for precise temperature control during synthesis and handling .

科学的研究の応用

Pharmaceutical Applications

- Antimicrobial Activity : Research has demonstrated that derivatives of 4-methoxy-3-nitrophthalic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this acid can inhibit the growth of various pathogenic bacteria and fungi.

-

Antiviral Properties : The compound has also been investigated for its antiviral activity. A series of derivatives synthesized from this compound were tested for their efficacy against viral infections, showing promising results in inhibiting viral replication.

- Data Table :

| Compound | IC50 (µM) | Virus Type |

|----------|------------|------------|

| Derivative A | 12.5 | Influenza |

| Derivative B | 8.0 | Herpes Simplex Virus |

| Derivative C | 15.0 | HIV |

- Data Table :

Material Science Applications

- Dyes and Pigments : The nitro group in this compound makes it a valuable precursor for synthesizing dyes and pigments used in textiles and coatings. The compound can be modified to produce colorants with specific properties tailored for industrial applications.

-

Polymer Chemistry : This compound serves as an important intermediate in the synthesis of polyesters and polyamides. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

- Data Table :

| Polymer Type | Properties Enhanced |

|--------------|---------------------|

| Polyester | Increased tensile strength |

| Polyamide | Improved thermal resistance |

- Data Table :

Agrochemical Applications

This compound has been explored for use in developing herbicides and pesticides due to its biological activity against plant pathogens.

作用機序

The mechanism of action of 4-methoxy-3-nitrophthalic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These functional groups interact with molecular targets and pathways, leading to various chemical transformations.

類似化合物との比較

4-Methoxy-phthalic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitro-phthalic acid: Lacks the methoxy group, affecting its electron-donating properties.

4-Nitro-phthalic acid: Lacks the methoxy group, influencing its reactivity and applications.

Uniqueness: 4-methoxy-3-nitrophthalic acid is unique due to the presence of both the methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound in organic synthesis and research applications.

特性

分子式 |

C9H7NO7 |

|---|---|

分子量 |

241.15 g/mol |

IUPAC名 |

4-methoxy-3-nitrophthalic acid |

InChI |

InChI=1S/C9H7NO7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |

InChIキー |

HLZMLAKVUFHRJQ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。